![molecular formula C11H19NO B13185637 2-[1-(Aminomethyl)cyclopropyl]bicyclo[2.2.1]heptan-2-ol](/img/structure/B13185637.png)
2-[1-(Aminomethyl)cyclopropyl]bicyclo[2.2.1]heptan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[1-(Aminomethyl)cyclopropyl]bicyclo[221]heptan-2-ol is a bicyclic compound with a unique structure that includes a cyclopropyl group and a bicycloheptane framework
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(Aminomethyl)cyclopropyl]bicyclo[2.2.1]heptan-2-ol typically involves the cycloaddition of suitable precursors followed by functional group transformations. One common method includes the [2+2] cycloaddition of cyclopropyl derivatives with bicyclo[2.2.1]heptane derivatives under photochemical conditions . This reaction is often catalyzed by a photocatalyst and requires UV light to proceed efficiently.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors to enhance yield and purity. The use of green chemistry principles, such as minimizing waste and using environmentally benign solvents, is also considered in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
2-[1-(Aminomethyl)cyclopropyl]bicyclo[2.2.1]heptan-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert ketones or aldehydes back to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, sulfonates, and other nucleophiles.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, such as ketones, aldehydes, and different functionalized bicycloheptane derivatives .
Aplicaciones Científicas De Investigación
2-[1-(Aminomethyl)cyclopropyl]bicyclo[2.2.1]heptan-2-ol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting specific molecular pathways.
Industry: Utilized in the development of new materials with unique properties, such as polymers and resins
Mecanismo De Acción
The mechanism of action of 2-[1-(Aminomethyl)cyclopropyl]bicyclo[2.2.1]heptan-2-ol involves its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways depend on the specific application and the functional groups present in the compound .
Comparación Con Compuestos Similares
Similar Compounds
Bicyclo[2.1.1]hexane derivatives: These compounds share a similar bicyclic structure but differ in the size and substitution pattern of the rings.
Cyclopropyl derivatives: Compounds containing the cyclopropyl group but lacking the bicycloheptane framework.
Uniqueness
2-[1-(Aminomethyl)cyclopropyl]bicyclo[2.2.1]heptan-2-ol is unique due to its combination of a cyclopropyl group and a bicycloheptane framework, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous .
Propiedades
Fórmula molecular |
C11H19NO |
|---|---|
Peso molecular |
181.27 g/mol |
Nombre IUPAC |
2-[1-(aminomethyl)cyclopropyl]bicyclo[2.2.1]heptan-2-ol |
InChI |
InChI=1S/C11H19NO/c12-7-10(3-4-10)11(13)6-8-1-2-9(11)5-8/h8-9,13H,1-7,12H2 |
Clave InChI |
QEOKYEDAVLGWAS-UHFFFAOYSA-N |
SMILES canónico |
C1CC2CC1CC2(C3(CC3)CN)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


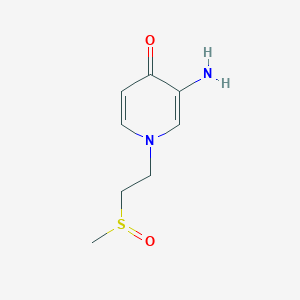
![Butyl[1-(2-methoxyphenyl)ethyl]amine](/img/structure/B13185560.png)

![3-[(3-Oxocyclobutyl)methyl]imidazolidine-2,4-dione](/img/structure/B13185565.png)
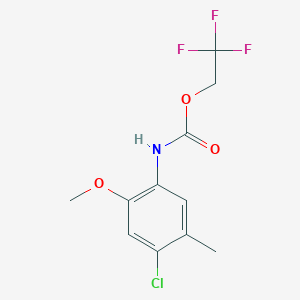

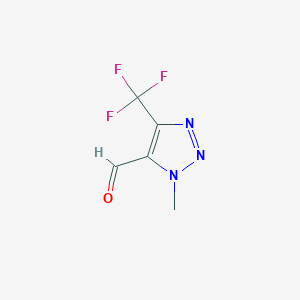
![8-[1-(Aminomethyl)cyclopropyl]-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B13185585.png)
![Methyl 1-methyl-5-oxo-1H,5H-imidazo[1,2-a]pyrimidine-6-carboxylate](/img/structure/B13185603.png)
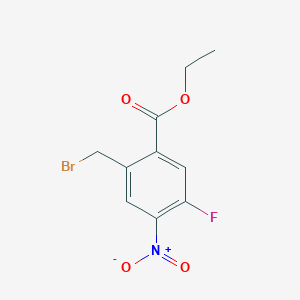
![{[2-(Chloromethyl)-3-methylbutoxy]methyl}benzene](/img/structure/B13185619.png)

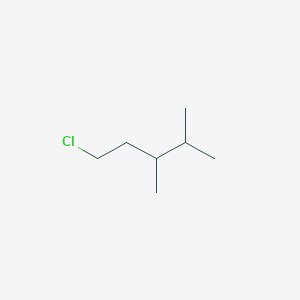
![2-Phenyl-5-{[(pyrrolidin-2-yl)methyl]sulfanyl}-1,3,4-oxadiazole](/img/structure/B13185640.png)
